{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
The compound {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic molecule that features an isoxazole ring, a phenyl group, and a piperazine moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The phenyl and piperazine groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or piperazine rings .
Scientific Research Applications
{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring and piperazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolyl derivatives: These compounds share the isoxazole ring and have similar biological activities.
Piperazine derivatives: Compounds with piperazine moieties are often studied for their pharmacological properties.
Uniqueness
The uniqueness of {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-ethylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-4-28(24,25)22-11-9-21(10-12-22)19(23)16-7-5-6-8-18(16)26-13-17-14(2)20-27-15(17)3/h5-8H,4,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLFEWSBEPQGIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OCC3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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